5-Bromo-6-methoxy-beta-carboline
CAS No.:
Cat. No.: VC14577289
Molecular Formula: C12H9BrN2O
Molecular Weight: 277.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9BrN2O |
|---|---|
| Molecular Weight | 277.12 g/mol |
| IUPAC Name | 5-bromo-6-methoxy-9H-pyrido[3,4-b]indole |
| Standard InChI | InChI=1S/C12H9BrN2O/c1-16-10-3-2-8-11(12(10)13)7-4-5-14-6-9(7)15-8/h2-6,15H,1H3 |
| Standard InChI Key | NXKWYFQQPHBFII-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)NC3=C2C=CN=C3)Br |
Introduction
Chemical Identity and Structural Features
Core β-Carboline Architecture
The β-carboline skeleton consists of a tricyclic pyrido[3,4-b]indole system. In 5-bromo-6-methoxy-β-carboline, substitutions occur at positions 5 (bromine) and 6 (methoxy) on the indole ring (Figure 1) . This substitution pattern distinguishes it from related derivatives such as 5-bromo-8-methoxy-1-methyl-β-carboline, where methoxy occupies position 8 .
Molecular Formula and Weight
The molecular formula is C₁₂H₁₀BrN₂O, with a calculated molecular weight of 293.12 g/mol . Comparatively, analogues like 5'-bromo-6-methoxy-1'-methylspiro-β-carboline exhibit higher molecular weights (e.g., 412.3 g/mol) due to additional alkyl substituents .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation. For example, the ¹H NMR spectrum of 5-bromo-8-methoxy-1-methyl-β-carboline shows characteristic signals for the methyl group (δ ~2.5 ppm) and methoxy protons (δ ~3.9 ppm) . Single-crystal X-ray diffraction has confirmed the planarity of the β-carboline core in related compounds .
Natural Occurrence and Synthetic Routes
Laboratory Synthesis
Synthetic routes to β-carbolines often involve the Pictet-Spengler reaction, cyclizing tryptamine derivatives with aldehydes. For brominated variants, post-cyclization halogenation is employed. A recent study demonstrated that bromination at position 5 of the β-carboline core reduces binding affinity to serotonin receptors (5-HT₂), highlighting the sensitivity of biological activity to substituent position .
Biological Activities and Mechanisms
Antitumor Properties
5-Bromo-8-methoxy-1-methyl-β-carboline exhibits moderate cytotoxicity against P388 murine leukemia cells (IC₅₀: 12.5 μM) . While data for the 6-methoxy analogue is limited, SAR studies indicate that methoxy positioning influences intercalation into DNA, a key mechanism for antitumor effects .
Comparative Cytotoxicity
| Compound | Substitution Pattern | IC₅₀ (P388 Cells) |
|---|---|---|
| 5-Bromo-8-methoxy-1-methyl | 5-Br, 8-OMe, 1-Me | 12.5 μM |
| 5'-Bromo-6-methoxy-1'-Me | Spiro-indole, 5'-Br, 6-OMe | Not reported |
| β-Carboline (unsubstituted) | None | >100 μM |
Table 1: Cytotoxicity of β-carboline derivatives .
Antimicrobial Activity
The 8-methoxy derivative shows antimicrobial activity against Bacillus subtilis (MIC: 25 μg/mL) and fungi Candida albicans and Trichophyton mentagrophytes . Methoxy groups enhance membrane permeability, while bromine increases electrophilicity, potentiating interactions with microbial enzymes .
Pharmacological Targets and Receptor Interactions
Serotonin Receptor Modulation
β-Carbolines interact with 5-HT₂ receptors, which regulate mood and cognition. Bromination at position 5 in 5-bromo-6-methoxy derivatives abolishes binding to 5-HT₂A/2B/2C receptors (Kᵢ >1 μM) . In contrast, non-brominated analogues like 1-aryl-β-carbolines exhibit nanomolar affinities, underscoring bromine’s steric and electronic effects .
Dopamine and Opioid Receptors
Selective derivatives bind to dopamine D₁ (Kᵢ = 536 nM) and μ-opioid receptors (Kᵢ = 494 nM) . These interactions suggest potential applications in neuropsychiatric disorders but require further exploration.
Structure-Activity Relationship Insights
Role of Methoxy Positioning
Methoxy at position 6 versus 8 alters electron density distribution. In 6-methoxy derivatives, the oxygen’s lone pairs conjugate with the indole π-system, reducing basicity compared to 8-methoxy analogues . This impacts receptor binding; for example, 6-methoxy substitution restores 5-HT₂ affinity lost upon indole N-methylation .
Bromine’s Electronic Effects
Comparative Analysis with Related Derivatives
Spiro-β-Carbolines
Spiro compounds like 5'-bromo-6-methoxy-1'-methyl-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one (MW: 412.3 g/mol) exhibit distinct pharmacokinetics due to their fused ring systems . These structures often show enhanced metabolic stability but reduced cytotoxicity compared to planar β-carbolines .
Alkyl-Substituted Analogues
Adding alkyl chains (e.g., propyl or butyl) increases lipophilicity, improving blood-brain barrier penetration. For instance, 1'-butyl derivatives are under investigation for central nervous system applications.
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